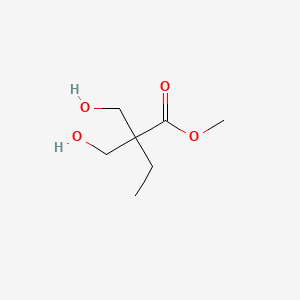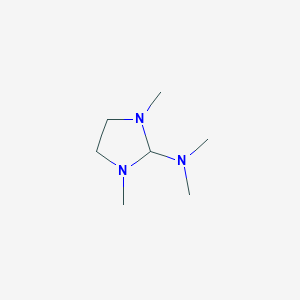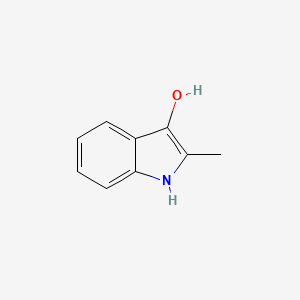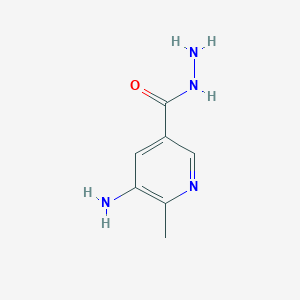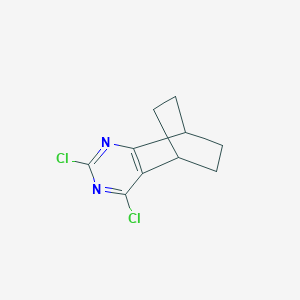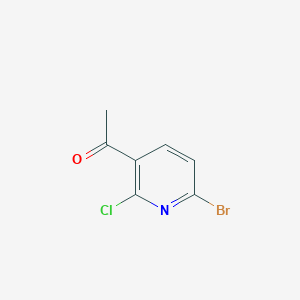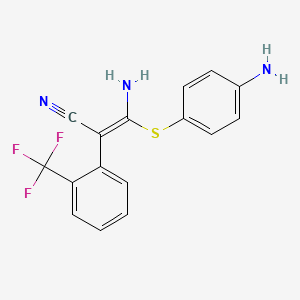![molecular formula C12H6Br2N2OS B15223263 6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B15223263.png)
6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring, and two bromine atoms at the 6 and 7 positions. The phenyl group at the 2 position further enhances its chemical properties, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-phenylthieno[3,2-d]pyrimidin-4(3H)-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions
6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 7 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, or debrominated products.
科学的研究の応用
6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of bromine atoms and the thienopyrimidine core may allow it to bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar thienopyrimidine core but differ in the functional groups attached.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different heteroatoms and substituents.
Pyrido[4,3-d]pyrimidines: Compounds with a pyridine ring fused to a pyrimidine ring, showing similar chemical properties.
Uniqueness
6,7-Dibromo-2-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of bromine atoms at the 6 and 7 positions, which can significantly influence its reactivity and biological activity. The phenyl group at the 2 position also contributes to its distinct chemical behavior compared to other similar compounds.
特性
分子式 |
C12H6Br2N2OS |
|---|---|
分子量 |
386.06 g/mol |
IUPAC名 |
6,7-dibromo-2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H6Br2N2OS/c13-7-8-9(18-10(7)14)12(17)16-11(15-8)6-4-2-1-3-5-6/h1-5H,(H,15,16,17) |
InChIキー |
XWSMEUHDFFRPHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)SC(=C3Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


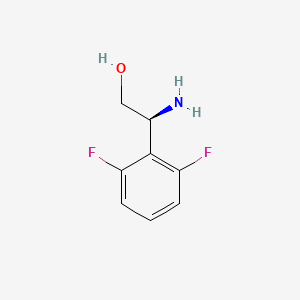
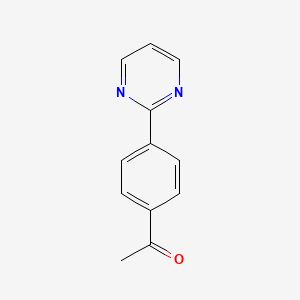
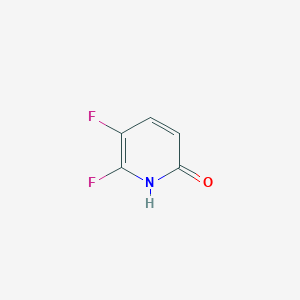
![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
